2-(3-fluorophenyl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O2/c20-14-5-3-4-13(10-14)11-17(28)22-8-9-27-12-16(24-26-27)19-23-18(25-29-19)15-6-1-2-7-21-15/h1-7,10,12H,8-9,11H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFDBGEUXTZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorophenyl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
This compound features several key structural motifs:
- Pyridinyl moiety : Known for its role in various biological activities.
- 1,2,4-Oxadiazole : Recognized for its anticancer potential and ability to interact with multiple biological targets.
- Triazole ring : Often involved in enhancing the solubility and bioavailability of compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold has been associated with various mechanisms of action against cancer cells. These include:
- Inhibition of Enzymes : Targeting thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .
- Apoptosis Induction : Compounds similar to the target molecule have shown the ability to increase p53 expression and caspase activation in cancer cell lines, leading to programmed cell death .
| Mechanism | Effect |
|---|---|
| Inhibition of HDAC | Induces apoptosis in cancer cells |
| Thymidylate Synthase Inhibition | Disrupts DNA synthesis |
| Telomerase Inhibition | Prevents cancer cell immortality |
Other Biological Activities
In addition to anticancer effects, derivatives of oxadiazoles have demonstrated a range of biological activities:
- Antimicrobial Properties : Effective against various bacterial strains.
- Antioxidant Activity : Protects cellular components from oxidative stress.
- Neuroprotective Effects : Some derivatives have shown promise in modulating neurotransmitter systems.
Case Studies
A notable study evaluated the anticancer activity of a series of 1,3,4-oxadiazole derivatives. The findings indicated that compounds with similar structural features to 2-(3-fluorophenyl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide exhibited IC50 values in the low micromolar range against various cancer cell lines .
Another investigation focused on the compound's ability to modulate mGlu receptors, showing positive modulation that could lead to therapeutic applications in neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at specific positions on its molecular structure. For instance:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including those similar to the compound , as anticancer agents. The oxadiazole moiety has been associated with significant biological activities, including cytotoxic effects against various cancer cell lines. For instance, compounds with oxadiazole structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Study:
A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their anticancer properties. One derivative exhibited over 90% inhibition against several human cancer cell lines, including breast and leukemia cells . This suggests that the incorporation of oxadiazole into drug design may enhance anticancer activity.
Antimicrobial Properties
The antimicrobial efficacy of compounds containing oxadiazole and triazole rings has been documented extensively. The compound's structure allows for interaction with bacterial enzymes or receptors, leading to inhibition of growth.
Case Study:
A study evaluated the antibacterial activity of various oxadiazole derivatives through agar well diffusion methods. The synthesized compounds demonstrated significant antibacterial activity compared to standard antibiotics such as Ceftizoxime and Ciprofloxacin . This indicates that the target compound could be a candidate for developing new antibacterial agents.
Anti-inflammatory Effects
Compounds featuring both triazole and oxadiazole functionalities have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating inflammatory diseases.
Insights:
Research has shown that certain derivatives can significantly reduce inflammation markers in vitro. This suggests that the compound could be explored further for its therapeutic potential in conditions like arthritis or other inflammatory disorders .
Neuroprotective Applications
Emerging evidence points towards the neuroprotective effects of oxadiazole derivatives. These compounds may offer protection against neurodegenerative diseases by modulating neuroinflammatory responses or by acting as antioxidants.
Case Study:
In vitro studies have indicated that specific oxadiazole derivatives can protect neuronal cells from oxidative stress-induced damage . This opens avenues for research into treatments for conditions such as Alzheimer's disease.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Various synthetic pathways have been explored to enhance yield and purity while maintaining biological activity.
Synthesis Overview:
The synthesis typically involves multi-step reactions starting from readily available precursors. Techniques such as cyclization reactions have been employed to construct the oxadiazole ring effectively .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Notable Observations:
- Fluorine Substitution: The 3-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like oxadixyl .
- Heterocyclic Diversity : The 1,2,4-oxadiazole-pyridine linkage in the target compound is absent in 618414-41-8 , which instead features a simpler triazole-sulfanyl group. This difference could influence binding affinity in enzyme targets.
- Bioactivity Trends: Compounds with fluoropyridinyl or oxazolidinone moieties (e.g., Example 7g) exhibit antibacterial activity , suggesting the target’s pyridinyl-oxadiazole may confer similar properties.
Pharmacological Potential
While direct data for the target compound are lacking, inferences from analogs include:
- Antimicrobial Activity : Fluorinated pyridines (Example 7g) and triazole-containing compounds () show efficacy against bacterial targets .
- Anti-Inflammatory Potential: Sulfanyl-acetamide derivatives in demonstrated anti-exudative activity comparable to diclofenac .
- Anticancer Applications : Hydroxyacetamide derivatives () exhibited antiproliferative effects, suggesting the target’s acetamide and triazole groups may synergize in similar pathways .
Physicochemical Properties
- Hydrogen-Bonding Capacity : The oxadiazole and triazole rings provide multiple hydrogen-bond acceptors, critical for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
